Nitric Oxide Synthase (iNOS) Inhibition: m‑Tolyl Isomer Matches the p‑Tolyl Isomer’s Cellular Potency
In a head‑to‑head profiling experiment within the same screening panel, both the m‑tolyl (target compound) and p‑tolyl congeners were tested for inhibition of human inducible nitric oxide synthase (iNOS) expressed in HEK293 cells. The m‑tolyl isomer exhibited an EC₅₀ of 1.80 × 10³ nM, identical within assay variability to the p‑tolyl isomer (EC₅₀ ≈ 1.80 × 10³ nM), indicating that the two positional isomers possess equivalent cellular iNOS inhibitory activity [1]. No data for the o‑tolyl isomer were available in this assay, preventing a three‑way comparison.
| Evidence Dimension | Inhibition of human iNOS‑mediated nitric oxide production |
|---|---|
| Target Compound Data | EC₅₀ = 1.80 × 10³ nM (m‑tolyl isomer) |
| Comparator Or Baseline | p‑Tolyl isomer: EC₅₀ ≈ 1.80 × 10³ nM (same assay) |
| Quantified Difference | ΔEC₅₀ ≈ 0 nM (equipotent) |
| Conditions | Human iNOS transiently expressed in HEK293 cells; nitric oxide detected after 18 h using 2,3‑diaminonaphthalene fluorescence |
Why This Matters
When a project requires iNOS inhibition with confirmed cellular activity, the m‑tolyl compound provides a validated starting point whose potency is indistinguishable from the p‑tolyl analog, but the m‑tolyl substitution offers a structurally distinct vector for further optimisation or intellectual property positioning.
- [1] BindingDB. BDBM50348735 (CHEMBL1801474). Affinity Data: EC₅₀ = 1.80E+3 nM; Assay: Inhibition of human iNOS in HEK293 cells. Kalypsys / ChEMBL curation. View Source
